molecular formula C25H24FN3O3S B1225989 1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide

1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide

Cat. No.: B1225989
M. Wt: 465.5 g/mol
InChI Key: MBQKISRWBNFPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide is a N-acylpiperidine.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies focusing on the synthesis and reactions of heterocyclic compounds. For example, Krutošíková et al. (2001) explored the synthesis of related compounds like methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and their reactions with heterocyclic amines (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
  • Hirohashi et al. (1976) conducted nuclear magnetic resonance studies on similar bicyclic thiophene derivatives to understand their chemical properties, such as through-space H–F coupling (Hirohashi, Inaba, & Yamamoto, 1976).

Potential Pharmacological Activity

  • Some derivatives of this compound have been investigated for their potential pharmacological activity. Bijev et al. (2003) synthesized substituted 1H-1-pyrrolylcarboxamides, including compounds structurally related to the compound , to explore their pharmacological interest (Bijev, Prodanova, & Nankov, 2003).
  • Kumar et al. (2008) researched the antituberculosis activity of spiro-piperidin-4-ones, which share some structural similarities with the compound, suggesting potential antimycobacterial properties (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Radiochemical Applications

Antimicrobial Activities

  • Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives structurally related to the compound for evaluation of their antimicrobial activities, indicating potential utility in this field (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Properties

Molecular Formula

C25H24FN3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carbonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H24FN3O3S/c26-19-5-3-17(4-6-19)16-29-21-9-13-33-23(21)14-22(29)25(31)28-10-7-18(8-11-28)24(30)27-15-20-2-1-12-32-20/h1-6,9,12-14,18H,7-8,10-11,15-16H2,(H,27,30)

InChI Key

MBQKISRWBNFPED-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=CC4=C(N3CC5=CC=C(C=C5)F)C=CS4

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=CC4=C(N3CC5=CC=C(C=C5)F)C=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide
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1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide
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1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide
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1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide
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1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
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1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide

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